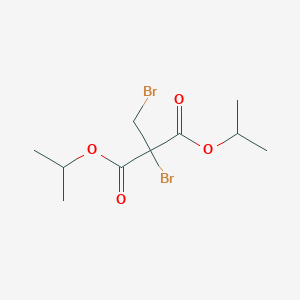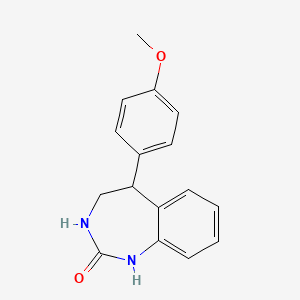
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL is an organic compound with a complex structure that includes multiple functional groups such as ethenyl, ethynyl, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL typically involves multiple steps, starting from simpler organic molecules. The process may include:
Alkylation: Introduction of ethynyl and ethenyl groups through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Isomerization: Ensuring the correct geometric configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to increase yield and efficiency. The use of specific catalysts and controlled reaction conditions can help in achieving the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The ethynyl and ethenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may result in alkanes.
Applications De Recherche Scientifique
5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethenyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethynyl group.
4-Ethynyl-5,9-dimethyldec-8-en-4-ol: Lacks the ethenyl group.
5,9-Dimethyldec-8-en-4-ol: Lacks both ethenyl and ethynyl groups.
Uniqueness
The presence of both ethenyl and ethynyl groups in 5-Ethenyl-4-ethynyl-5,9-dimethyldec-8-EN-4-OL makes it unique, providing distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
90315-97-2 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
5-ethenyl-4-ethynyl-5,9-dimethyldec-8-en-4-ol |
InChI |
InChI=1S/C16H26O/c1-7-12-16(17,9-3)15(6,8-2)13-10-11-14(4)5/h3,8,11,17H,2,7,10,12-13H2,1,4-6H3 |
Clé InChI |
CKTCWYAGRDRDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C#C)(C(C)(CCC=C(C)C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



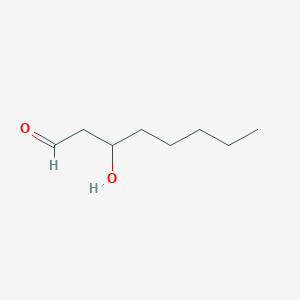


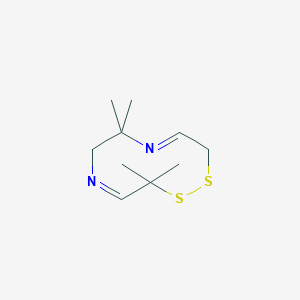
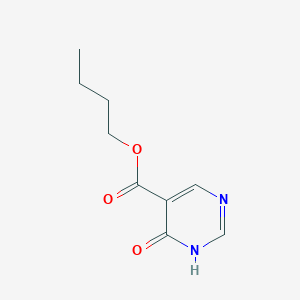
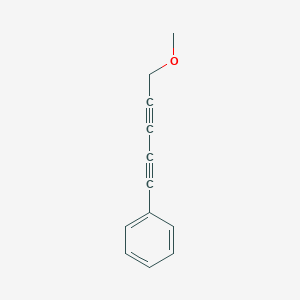
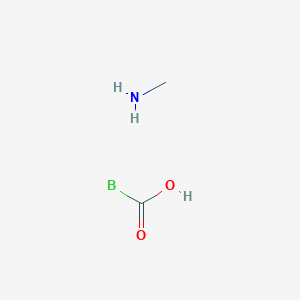
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
